molecular formula C23H23ClN2O4S B3663446 N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3663446
M. Wt: 459.0 g/mol
InChI Key: IHYBZKXJRVHLFY-UHFFFAOYSA-N
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Description

4-Methoxyphenethylamine is an organic compound used as a building block in the synthesis of other organic compounds . It has a molecular weight of 151.21 and its linear formula is CH3OC6H4CH2CH2NH2 .


Synthesis Analysis

4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction . It has been used in the synthesis of pyrrolo[3,2-c]carbazole, poly(4-methoxyphenethylamine) required for the immobilization of nitrogenated bases and oligonucleotides, and organopolyphosphazenes such as poly[bis(4-methoxy benzylamino)polyphosphazene] and poly[bis(4-methoxyphenethylamino)polyphosphazene] .


Molecular Structure Analysis

The SMILES string for 4-Methoxyphenethylamine is COc1ccc (CCN)cc1 and its InChI is 1S/C9H13NO/c1-11-9-4-2-8 (3-5-9)6-7-10/h2-5H,6-7,10H2,1H3 .


Chemical Reactions Analysis

4-Methoxyphenethylamine inhibits the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine .


Physical and Chemical Properties Analysis

4-Methoxyphenethylamine is a liquid with a refractive index of 1.538. It has a boiling point of 138-140 °C/20 mmHg and a density of 1.031 g/mL at 20 °C .

Future Directions

Given the use of 4-Methoxyphenethylamine in the synthesis of various organic compounds, it’s likely that research will continue into its potential applications in the field of organic chemistry .

Properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-17-8-10-18(11-9-17)15-26(31(28,29)20-6-4-3-5-7-20)16-23(27)25-19-12-13-22(30-2)21(24)14-19/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYBZKXJRVHLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
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N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide

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